Varlitinib is a reversible, small molecule pan-human epidermal growth factor receptor (HER) inhibitor. [] It selectively and potently targets epidermal growth factor receptor (EGFR), HER2, and HER4 by binding to their ATP-binding sites. [, ] Varlitinib is classified as a tyrosine kinase inhibitor (TKI) and plays a significant role in scientific research, particularly in the field of oncology. [, ] It serves as a valuable tool for investigating the roles of EGFR, HER2, and HER4 in cancer cell signaling and tumor growth. [, , , , , , , , ]
Varlitinib, also known as ASLAN001, is a small molecule inhibitor that targets the human epidermal growth factor receptor family, specifically epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. It is primarily being developed for the treatment of various cancers, including gastric cancer, pancreatic cancer, colorectal cancer, breast cancer, and biliary tract cancer. Varlitinib has received orphan drug designation for biliary tract cancer from the United States Food and Drug Administration and the Korean Ministry of Food and Drug Safety .
Varlitinib was developed by ASLAN Pharmaceuticals and is currently undergoing clinical trials to evaluate its efficacy and safety in treating different types of cancer. The compound is synthesized through various chemical processes that ensure its potency as a pan-human epidermal growth factor receptor inhibitor .
The synthesis of Varlitinib involves multiple steps that typically include:
The specific synthetic route for Varlitinib has been detailed in patent literature, which outlines various reaction conditions and purification methods to achieve high yields and purity. The synthesis typically requires careful control of reaction parameters such as temperature, pH, and reaction time to optimize the yield of the desired product .
Varlitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is C₁₈H₁₈ClN₅O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Varlitinib undergoes several chemical reactions during its synthesis and metabolism:
The stability of Varlitinib in solution can be affected by factors such as pH and temperature, which are critical during both synthesis and storage. Analytical techniques like high-performance liquid chromatography are utilized to monitor these reactions and ensure product quality .
Varlitinib functions by competitively inhibiting the binding of ligands to the human epidermal growth factor receptors on the surface of cancer cells. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.
Relevant analyses such as spectroscopy (e.g., infrared spectroscopy) are employed to characterize its physical state and confirm purity .
Varlitinib is primarily used in clinical research for:
Varlitinib (initially designated ARRY-334543 during discovery) emerged from systematic drug optimization efforts aimed at developing a potent, reversible dual EGFR/HER2 inhibitor with improved pharmaceutical properties. Early preclinical characterization demonstrated its nanomolar inhibitory potency against HER1 (EGFR), HER2, and HER4, with IC₅₀ values of 7 nM, 2 nM, and 4 nM, respectively [10]. This pharmacodynamic profile positioned it as a pan-HER inhibitor with broader targeting capabilities compared to first-generation selective EGFR inhibitors. The compound’s quinazolinamine core structure facilitates reversible interaction with the intracellular tyrosine kinase domains of HER receptors, preventing ATP binding and subsequent autophosphorylation [1].
Chemical and Pharmacokinetic Optimization: Medicinal chemistry efforts focused on enhancing solubility and bioavailability while maintaining high kinase specificity. Structural analyses revealed that the (R)-4-methyl-4,5-dihydrooxazole moiety and chlorinated aniline pharmacophore contributed to optimal binding kinetics [1] [6]. These modifications yielded superior preclinical pharmacokinetics relative to earlier HER-targeting compounds, enabling consistent oral bioavailability and tumor penetration in xenograft models. Varlitinib demonstrated linear pharmacokinetics across doses (200–500 mg twice daily) in phase I trials, supporting its clinical dosing regimen [3].
Selectivity Profile: Kinase selectivity screening against 104 kinases revealed minimal off-target activity, underscoring its specificity for HER family members [10]. This selectivity differentiates varlitinib from multi-kinase inhibitors like sorafenib or regorafenib, potentially reducing toxicity liabilities associated with broader kinase inhibition.
Table 1: Biochemical and Pharmacological Properties of Varlitinib
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₁₉ClN₆O₂S | [1] |
Molecular Weight | 466.94 g/mol | [1] |
CAS Registry Number | 845272-21-1 | [6] |
IC₅₀ (HER1/EGFR) | 7 nM | [10] |
IC₅₀ (HER2) | 2 nM | [10] |
IC₅₀ (HER4) | 4 nM | [10] |
Synonyms | ASLAN001, ARRY-334543, ARRY-543 | [1] [6] |
Solubility | 0.0047 mg/mL (water); >33 mg/mL (DMSO) | [1] [10] |
Development milestones include orphan drug designations granted by the FDA for cholangiocarcinoma (2015) and gastric cancer (2016), followed by South Korean designation for biliary tract cancer (2017) [7]. These regulatory recognitions highlighted its potential in malignancies with significant unmet needs where HER family overexpression correlates with poor prognosis.
The biological rationale for pan-HER inhibitors like varlitinib stems from the compensatory signaling dynamics within the HER receptor family (EGFR/HER1, HER2, HER3, HER4). These receptors form homo- and heterodimers upon activation, with HER2 serving as the preferred dimerization partner. In tumors expressing multiple HER members, mono-targeted therapies (e.g., anti-EGFR antibodies) often trigger compensatory upregulation of alternative HER receptors, leading to therapeutic resistance [4]. Varlitinib’s simultaneous inhibition of EGFR, HER2, and HER4 disrupts this network signaling at multiple nodes, potentially overcoming intrinsic and acquired resistance mechanisms.
Table 2: Antitumor Activity of Varlitinib in Preclinical and Clinical Studies
Cancer Type | Model/Setting | Key Findings | Reference |
---|---|---|---|
Cholangiocarcinoma | KKU-214 cells (in vitro) | Suppressed Akt/Erk phosphorylation; induced apoptosis | [2] |
TNBC | MDA-MB-468 xenograft | Tumor growth suppression; ↓pEGFR, ↓pERK | [4] |
Biliary Tract Cancer | Phase Ib/II first-line | ORR=35%; DCR=87%; mPFS=6.8 months | [8] |
Gastric Cancer | Phase II (HER1/HER2+) | 22.0% tumor shrinkage (vs. 12.5% control) | [7] |
Breast Cancer | SK-BR-3 cells | Inhibited HER2 phosphorylation | [4] |
Clinical validation emerged from studies in HER-driven tumors:
Within the TKI continuum, varlitinib occupies a distinct niche defined by three attributes: reversible binding kinetics, selective pan-HER targeting, and oral bioavailability. Unlike irreversible TKIs (e.g., afatinib, neratinib) that form covalent bonds with cysteine residues in the kinase domain, varlitinib’s reversible mechanism may offer a more favorable safety profile while retaining potency against multiple HER receptors [9]. This positions it between first-generation selective EGFR inhibitors (gefitinib, erlotinib) and broad-spectrum irreversible HER blockers.
Spectrum Specialization: Unlike multi-kinase inhibitors (e.g., pazopanib, regorafenib) with activity against VEGFR, PDGFR, or FGFR, varlitinib maintains a focused HER-specific profile, minimizing off-target kinase liabilities [5].
Clinical Positioning and Trial Evidence:Varlitinib’s development has prioritized malignancies with high unmet need where HER family expression is prevalent but inadequately addressed by existing TKIs:
Table 3: Varlitinib Compared with Select HER-Targeted TKIs
Agent | Targets | Binding Mechanism | Key Indications | Differentiating Features of Varlitinib |
---|---|---|---|---|
Varlitinib | EGFR, HER2, HER4 | Reversible | Investigational: BTC, GC | Pan-HER reversibility; orphan designations in BTC |
Lapatinib | EGFR, HER2 | Reversible | HER2+ breast cancer | Broader spectrum (HER4 inhibition) |
Neratinib | EGFR, HER2, HER4 | Irreversible | HER2+ breast cancer | Potentially improved safety/tolerability |
Afatinib | EGFR, HER2, HER4 | Irreversible | NSCLC, head and neck cancer | Reversible binding; BTC-focused development |
Tucatinib | HER2 | Reversible | HER2+ breast cancer | Pan-HER targeting (vs. HER2-selective) |
The future development trajectory will likely emphasize:
Table 4: Varlitinib Compound Synonyms
Synonym | Source |
---|---|
Varlitinib | DrugBank, IUPHAR/BPS |
ASLAN001 | Clinical trial literature |
ARRY-334543 | Early development literature |
ARRY334543 | IUPHAR/BPS |
ARRY-543 | DrugBank |
AR00334543 | DrugBank |
AR-00334543 | DrugBank |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7